2H-benzo[b][1,4]oxazin-4(3H)-amine
Overview
Description
2H-benzo[b][1,4]oxazin-4(3H)-amine: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzo[b][1,4]oxazin-4(3H)-amine typically involves the cyclization of o-aminophenols with carbonyl compounds. One common method is the reaction of o-aminophenol with benzil in the presence of a base, which leads to the formation of the desired benzoxazine ring . Another approach involves the use of 2-bromoalkanoates with o-aminophenols under basic conditions, such as using DBU in an ionic liquid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis of such compounds. Techniques like microwave-assisted synthesis and one-pot reactions are also explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2H-benzo[b][1,4]oxazin-4(3H)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazines, amine derivatives, and various oxidized forms of the compound .
Scientific Research Applications
2H-benzo[b][1,4]oxazin-4(3H)-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-benzo[b][1,4]oxazin-4(3H)-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription and cell cycle progression . The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
Comparison with Similar Compounds
2H-benzo[b][1,4]oxazin-4(3H)-amine can be compared with other similar compounds such as:
2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar structure but differs in its oxidation state and reactivity.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This derivative exhibits enhanced biological activities due to the presence of a bromine substituent.
4-(4-(Trifluoromethyl)benzyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Known for its potent antitumor activity, this compound highlights the importance of substituent effects on biological properties.
The uniqueness of this compound lies in its versatile reactivity and potential for functionalization, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-10-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXMYZEQMXRSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543948 | |
Record name | 2,3-Dihydro-4H-1,4-benzoxazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104255-56-3 | |
Record name | 2,3-Dihydro-4H-1,4-benzoxazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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